5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For this specific compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine can be used as a starting material.
Introduction of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with 3-chloromethylpyridine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or copper may be used to facilitate the reactions, and advanced purification methods like crystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid can be oxidized to form 5-carboxy-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Reduction can yield 5-methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-methanol.
Substitution: Substitution reactions can produce derivatives with various functional groups attached to the pyridin-3-ylmethyl moiety.
Scientific Research Applications
5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group at position 5, which may affect its biological activity and chemical reactivity.
5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid: The position of the pyridinyl group is different, which can influence its binding affinity to molecular targets.
5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with the pyridinyl group at position 4, potentially altering its pharmacological properties.
Uniqueness
5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-methyl-1-(pyridin-3-ylmethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-5-10(11(15)16)13-14(8)7-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXQUPSNKPWRFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CN=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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